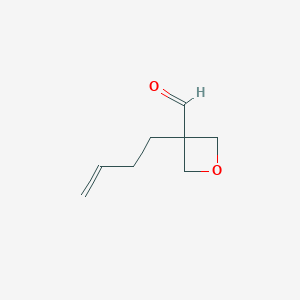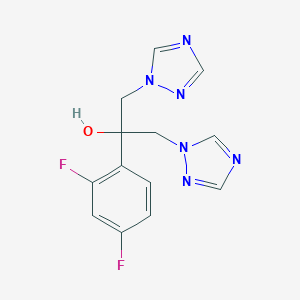![molecular formula C12H10Cl2N2O5PSNa B054066 (7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol CAS No. 120912-54-1](/img/structure/B54066.png)
(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol
Overview
Description
The study of complex chemical compounds, especially those with potential pharmacological applications, involves detailed investigation into their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Although the specific compound does not directly appear in available literature, compounds with similar structures, such as imidazole, benzimidazole, and tetrahydro derivatives, have been extensively studied for their diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure with specific functional groups. For example, the synthesis of adenosine deaminase inhibitors and antitumor agents often involves the formation of key intermediates followed by ring closure, substitution, or addition reactions to introduce various functional groups (Showalter et al., 1983; Ramírez et al., 2015)12.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used to elucidate the structures of complex molecules. These methods provide insights into the arrangement of atoms within a molecule and the configuration of its various stereochemical centers.
Chemical Reactions and Properties
Chemical properties of a compound are directly influenced by its molecular structure. Reactivity, stability, and interactions with biological targets are determined by the presence and arrangement of functional groups. Studies on related compounds have shown that minor modifications in the molecular structure can significantly alter their biological activity and chemical reactivity (Guzikowski et al., 1997; Ho et al., 1995)34.
Physical Properties Analysis
The physical properties of chemical compounds, including melting point, boiling point, solubility, and crystallinity, are important for their practical application and formulation. These properties are influenced by the molecular structure and are critical for the compound's storage, handling, and application in various fields.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, define the compound's behavior in chemical reactions and its potential use as a reactant or a product in synthetic pathways.
For more specific information on the compound "(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol," direct experimental studies would be required, focusing on its synthesis, structural characterization, and evaluation of its properties.
Scientific Research Applications
Halogenated Compounds and Environmental Impact
Research on halogenated compounds, like halogenated indigo dyes, has shown their significant environmental presence and toxicological potential. These compounds are persistent in the environment and have been linked to various toxic effects. Their formation pathways, especially during manufacturing processes, and their environmental fate are crucial areas of study. Understanding these pathways can help in developing strategies to mitigate their environmental impact and explore their potential in environmental sciences (Parette et al., 2015)[https://consensus.app/papers/halogenated-dyes-source-1368tetrabromocarbazole-parette/f0ebe8e57711530e90914ae3b19f1d46/?utm_source=chatgpt].
Sulfonamides and Drug Discovery
Sulfonamides represent a class of compounds with a wide range of applications in drug discovery, highlighting their versatility in medicinal chemistry. Research on sulfonamides has led to the development of drugs with significant antitumor activity and other therapeutic uses. This research underscores the importance of chemical compounds in developing new treatments and understanding their mechanisms of action (Carta et al., 2012)[https://consensus.app/papers/sulfonamides-patent-review-2008-2012-carta/0fe337d9db705fa4afc0423493735192/?utm_source=chatgpt].
Synthetic Approaches in Medicinal Chemistry
The synthesis of benzimidazoles and related compounds illustrates the importance of synthetic chemistry in medicinal applications. These compounds are vital in developing new drugs and understanding their interactions at the molecular level. The review of synthetic utilities offers insights into the methodologies that can be adapted for synthesizing complex compounds, including the one (Ibrahim, 2011)[https://consensus.app/papers/synthetic-utilities-ophenylenediamines-synthetic-ibrahim/999c97cde27d5dca95b0eda0e33d2f6c/?utm_source=chatgpt].
Environmental Toxins and Health Effects
The toxicological profile of polychlorinated dibenzo-p-dioxins (PCDDs) and related compounds is a critical area of research due to their impact on health and the environment. Studies on their health effects, including potential carcinogenicity, provide essential data for regulatory actions and public health policies. This research is crucial for understanding the long-term health implications of exposure to environmental toxins (Birnbaum et al., 2003)[https://consensus.app/papers/health-effects-polybrominated-dibenzopdioxins-pbdds-birnbaum/944d44165a8d5fdd91059aa15e14f90b/?utm_source=chatgpt].
Mechanism of Action
Target of Action
5,6-Dcl-cbimps, also known as Sp-5,6-DCI-cBiMPS, is a potent activator of cAMP-dependent protein kinases (cAK) . It has a special preference for the B site of cAK type II . These kinases play a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and differentiation .
Mode of Action
The compound interacts with its targets, the cAMP-dependent protein kinases, by mimicking the action of the second messenger cyclic AMP . The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system . In addition, one of the exocyclic oxygen atoms in the cyclic phosphate group is replaced by sulfur . This modification enhances the compound’s interaction with its targets .
Biochemical Pathways
5,6-Dcl-cbimps affects the cAMP-dependent signaling pathway . By activating cAMP-dependent protein kinases, it modulates various downstream effects associated with these kinases . It can be used to distinguish the cAMP- versus the cGMP-mediated signal transduction pathways .
Pharmacokinetics
The compound exhibits high lipophilicity and metabolic stability . These properties result in excellent membrane permeability, making it especially suitable for studies with intact cells . Its metabolic stability also means it is resistant to hydrolysis by type I, II, or III phosphodiesterases .
Result of Action
The activation of cAMP-dependent protein kinases by 5,6-Dcl-cbimps leads to various molecular and cellular effects. For instance, it stimulates insulin release . It also inhibits U46619-induced activation of Rho, Gq, and G12/G13 in platelets .
Action Environment
The action, efficacy, and stability of 5,6-Dcl-cbimps are influenced by various environmental factors. Its high lipophilicity and metabolic stability allow it to maintain its activity in different environments . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .
Biochemical Analysis
Biochemical Properties
5,6-Dcl-cbimps plays a significant role in biochemical reactions. It interacts with cAMP-dependent protein kinases, particularly showing preference for site B of type II isozyme . These interactions are characterized by the activation of the kinases, leading to various downstream effects .
Cellular Effects
The effects of 5,6-Dcl-cbimps on cells are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cAMP-dependent protein kinases . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5,6-Dcl-cbimps exerts its effects through binding interactions with cAMP-dependent protein kinases . This binding leads to the activation of these kinases, which can then influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Over time, the effects of 5,6-Dcl-cbimps remain stable in laboratory settings . It is resistant to degradation by phosphodiesterases, ensuring its long-term effects on cellular function .
Metabolic Pathways
5,6-Dcl-cbimps is involved in the cAMP-dependent protein kinase pathway . It interacts with enzymes in this pathway, leading to changes in metabolic flux or metabolite levels .
properties
IUPAC Name |
(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H/t8-,9?,10?,11-,12?,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQEYBSXYJLGP-SBTLNALPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H](C4C(O3)C(OSPO4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923604 | |
| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120912-54-1 | |
| Record name | 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120912541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary molecular target of 5,6-Dcl-cbimps?
A1: 5,6-Dcl-cbimps specifically targets and activates cAMP-PK, a key enzyme involved in numerous cellular processes, including signal transduction. [] This activation triggers a cascade of downstream effects, such as protein phosphorylation, impacting various cellular functions. []
Q2: How does 5,6-Dcl-cbimps compare to other cAMP analogs in terms of specificity?
A2: Unlike some analogs like 8-pCPT-cAMP, which activate both cAMP-PK and cyclic-GMP-dependent protein kinase (cGMP-PK), 5,6-Dcl-cbimps demonstrates high specificity for cAMP-PK. [] This selectivity makes it a valuable tool for dissecting signaling pathways mediated by these kinases. []
Q3: What are some observed downstream effects of 5,6-Dcl-cbimps in cellular models?
A3: Studies have shown that 5,6-Dcl-cbimps can induce protein phosphorylation patterns similar to those triggered by prostaglandin E1, a known activator of cAMP pathways. [] For instance, in platelets, it effectively induces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major substrate of cAMP-PK. []
Q4: Does 5,6-Dcl-cbimps influence insulin release, and if so, how?
A4: Research indicates that 5,6-Dcl-cbimps acts as a potent stimulus for insulin release in pancreatic islets. [] This effect is attributed to its ability to increase both basal insulin secretion and glucose-stimulated insulin release, suggesting a role for cAMP-PK in regulating insulin secretion. []
Q5: Does 5,6-Dcl-cbimps affect the activity of myosin light chain phosphatase (MLCP)?
A5: Studies have shown that 5,6-Dcl-cbimps can mimic the effects of urocortin, a vasodilatory peptide, in decreasing the phosphorylation of MYPT1, the regulatory subunit of MLCP. [, ] This suggests that 5,6-Dcl-cbimps, through activation of the cAMP pathway, can enhance MLCP activity and contribute to vasodilation. [, ]
Q6: What is the molecular formula and weight of 5,6-Dcl-cbimps?
A6: Due to the complexity and potential variations in salt or hydrate forms, the molecular formula and weight are not definitively provided within the provided abstracts. It is recommended to consult comprehensive chemical databases or the primary literature for this information.
Q7: Is there information on the stability of 5,6-Dcl-cbimps under various experimental conditions?
A7: While the provided abstracts don't delve into detailed stability studies, they highlight 5,6-Dcl-cbimps's resistance to hydrolysis by various phosphodiesterases, unlike other cAMP analogs. [] This resistance suggests greater stability within cellular environments and potential for prolonged activity.
Q8: Does 5,6-Dcl-cbimps itself exhibit catalytic activity?
A8: 5,6-Dcl-cbimps primarily functions as an activator of cAMP-PK and does not possess intrinsic catalytic activity. [] Its role is to modulate the activity of its target enzyme, influencing cellular processes indirectly.
Q9: What structural features of 5,6-Dcl-cbimps are essential for its activity and specificity?
A9: The specific structural features contributing to 5,6-Dcl-cbimps's activity and specificity require further investigation. Comparing its structure with other cAMP analogs and conducting systematic modifications followed by biological evaluation are crucial to establish definitive SAR.
Q10: Are there specific formulation strategies mentioned to enhance 5,6-Dcl-cbimps's stability or delivery?
A10: The provided abstracts primarily focus on the biological activity and target specificity of 5,6-Dcl-cbimps without discussing formulation strategies. Developing appropriate formulations would be crucial for translating its therapeutic potential.
Q11: Is there information on the safety profile and regulatory compliance of 5,6-Dcl-cbimps?
A11: The research abstracts primarily focus on the compound's in vitro and ex vivo activity. As a research tool, detailed safety and regulatory data might not be extensively available. Thorough toxicological and safety assessments would be mandatory for any potential therapeutic application.
Q12: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of 5,6-Dcl-cbimps?
A12: The provided research focuses primarily on the in vitro activity of 5,6-Dcl-cbimps. Investigating its PK/PD profile, including ADME characteristics, would be crucial for understanding its behavior in vivo.
Q13: Has the efficacy of 5,6-Dcl-cbimps been demonstrated in any animal models or clinical trials?
A13: While the provided research highlights the compound's effectiveness in vitro and ex vivo, there's no mention of animal model studies or clinical trials. Such studies would be essential to evaluate its therapeutic potential further.
Q14: Can you elaborate on the in vitro effects of 5,6-Dcl-cbimps on rat pancreatic acini?
A15: Research has shown that 5,6-Dcl-cbimps can induce amylase secretion from rat pancreatic acini, although to a lesser extent than secretin. [] It also regulates the phosphorylation of various proteins within these cells, indicating involvement in their physiological processes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)

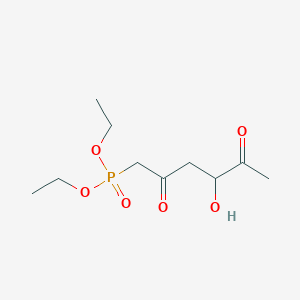
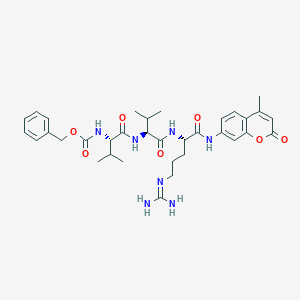

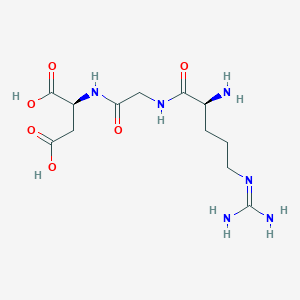
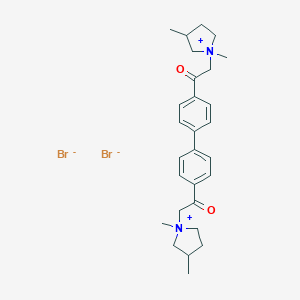
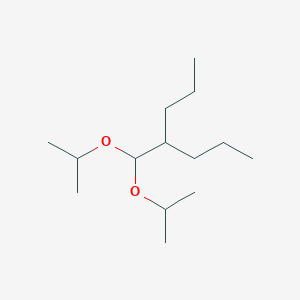
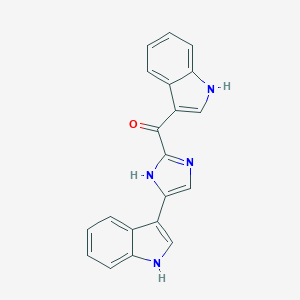
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
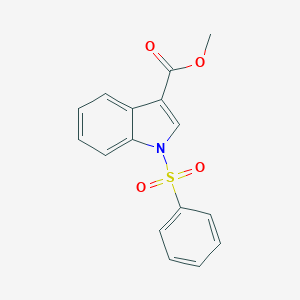
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
